9-(3,4-DIMETHYLPHENYL)-2-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
CAS No.: 1207020-06-1
Cat. No.: VC7450333
Molecular Formula: C27H26FN7O2
Molecular Weight: 499.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207020-06-1 |
|---|---|
| Molecular Formula | C27H26FN7O2 |
| Molecular Weight | 499.55 |
| IUPAC Name | 11-(3,4-dimethylphenyl)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
| Standard InChI | InChI=1S/C27H26FN7O2/c1-18-3-4-20(15-19(18)2)23-16-24-26-30-35(27(37)33(26)13-14-34(24)29-23)17-25(36)32-11-9-31(10-12-32)22-7-5-21(28)6-8-22/h3-8,13-16H,9-12,17H2,1-2H3 |
| Standard InChI Key | WTKJRSGXIYGKIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C3=C2)C |
Introduction
9-(3,4-Dimethylphenyl)-2-{2-[4-(4-Fluorophenyl)Piperazino]-2-Oxoethyl}Pyrazolo[1,5-A] Triazolo[3,4-C]Pyrazin-3(2H)-One is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.
Structural Features
The compound features multiple functional groups and a complex ring system:
Synthesis Methods
The synthesis of 9-(3,4-Dimethylphenyl)-2-{2-[4-(4-Fluorophenyl)Piperazino]-2-Oxoethyl}Pyrazolo[1,5-A] Triazolo[3,4-C]Pyrazin-3(2H)-One typically involves multi-step organic reactions:
-
Step 1: Formation of the pyrazole core via cyclization reactions.
-
Step 2: Introduction of the piperazine group through nucleophilic substitution reactions.
-
Step 3: Functionalization with fluorophenyl and dimethylphenyl groups to enhance biological activity.
Biological Activities
Research indicates that this compound may exhibit significant biological activities:
-
Antitumor Activity: Preliminary studies suggest potential efficacy against various cancer cell lines.
-
Antimicrobial Properties: The compound has been evaluated for its ability to inhibit bacterial growth.
-
CNS Activity: Due to the piperazine structure, it may influence central nervous system pathways.
Research Findings
Recent studies have focused on elucidating the mechanisms of action and pharmacological profiles of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antitumor efficacy in vitro against breast cancer cells. |
| Study B | Showed antimicrobial activity against Gram-positive bacteria. |
| Study C | Investigated CNS effects in animal models; potential anxiolytic properties observed. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume